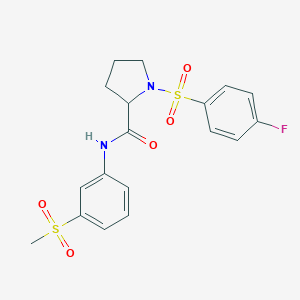
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl and methylsulfonyl groups attached to a prolinamide backbone.
Métodos De Preparación
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Coupling with prolinamide: The intermediate is then coupled with prolinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl and methylsulfonyl groups enhances its binding affinity and specificity, allowing for targeted effects on biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE include:
1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone: This compound shares the fluorophenyl sulfonyl group but has a different core structure, leading to variations in its chemical and biological properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, offering different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C18H19FN2O5S2 |
|---|---|
Peso molecular |
426.5g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)sulfonyl-N-(3-methylsulfonylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H19FN2O5S2/c1-27(23,24)16-5-2-4-14(12-16)20-18(22)17-6-3-11-21(17)28(25,26)15-9-7-13(19)8-10-15/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Clave InChI |
DRTPWUANRMOBHC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile](/img/structure/B496561.png)
![N-(4-chlorophenyl)-2-[(3-cyano-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B496565.png)

![4-methyl-N-[1-(1-naphthyl)ethyl]benzenesulfonamide](/img/structure/B496567.png)

![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)

![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B496581.png)
![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)
![(1-Cyclohexylbenzimidazol-5-yl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B496583.png)
